(3-Nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Overview
Description
(3-Nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone is a useful research compound. Its molecular formula is C13H10F3N3O3 and its molecular weight is 313.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Anticonvulsant Activity
1,4-Diazepines, to which the queried compound is structurally related, have been reported to possess significant anticonvulsant properties. These compounds have been widely studied for their potential in treating various forms of epilepsy. Clonazepam, for instance, a well-known 1,4-diazepine derivative, has been extensively used in the treatment of petit mal epilepsy, minor motor seizures, refractory grand mal epilepsy, and status epilepticus (Finder, Brogden, Speight, & Avery, 1976).
2. Pharmacological Studies
Nitrophenyl compounds, including 3-nitrophenyl derivatives, have been investigated for their pharmacological properties. They are key intermediates in the synthesis of various pharmacologically active molecules, including those with anti-inflammatory and analgesic properties. These compounds have been utilized in the synthesis of drugs such as flurbiprofen, indicating their importance in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).
3. Environmental and Analytical Chemistry
The trifluoromethyl group, as found in the queried compound, is a significant moiety in environmental chemistry, especially in the study of pollutants and their degradation products. For instance, the environmental fate and effects of trifluoromethyl-nitrophenol (TFM) have been reviewed, highlighting its use in controlling aquatic pests in the Great Lakes basin and its minimal long-term toxicological risk due to its non-persistent nature (Hubert, 2003).
4. Advanced Oxidation Processes
Compounds containing nitro and trifluoromethyl groups have been studied in the context of advanced oxidation processes (AOPs) for environmental remediation. Their degradation pathways and by-products in AOPs have been analyzed, contributing to our understanding of how such compounds behave under oxidative conditions and their potential environmental impact (Qutob, Hussein, Alamry, & Rafatullah, 2022).
5. Synthetic Chemistry Applications
The structural components of the queried compound are relevant in synthetic chemistry, especially in the synthesis of benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines. Such synthetic routes are crucial for creating a wide array of biologically active compounds (Ibrahim, 2011).
Properties
IUPAC Name |
(3-nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)11-4-6-18(7-5-17-11)12(20)9-2-1-3-10(8-9)19(21)22/h1-4,6,8H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPOYZTKCUIPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)F)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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